![molecular formula C13H20O3 B14486577 2-[2-(tert-Butylperoxy)propan-2-yl]phenol CAS No. 65270-78-2](/img/structure/B14486577.png)
2-[2-(tert-Butylperoxy)propan-2-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(tert-Butylperoxy)propan-2-yl]phenol is an organic compound with the molecular formula C13H20O2. It is a type of aromatic peroxide, which is known for its stability and reactivity. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(tert-Butylperoxy)propan-2-yl]phenol typically involves the reaction of phenol with tert-butyl hydroperoxide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes a rearrangement to form the final product. The reaction conditions usually involve moderate temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature and pressure. The use of continuous flow reactors allows for the efficient production of the compound with high purity. The process also involves the use of advanced purification techniques such as distillation and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(tert-Butylperoxy)propan-2-yl]phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can convert the peroxide group to hydroxyl or other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine and nitric acid are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and other aromatic compounds. The specific products depend on the reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
2-[2-(tert-Butylperoxy)propan-2-yl]phenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a radical initiator in polymerization reactions and as a reagent in organic synthesis.
Biology: The compound is used in studies related to oxidative stress and its effects on biological systems.
Medicine: Research is being conducted on its potential use as an antioxidant and in the development of new therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[2-(tert-Butylperoxy)propan-2-yl]phenol involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved in these reactions depend on the specific application and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl hydroperoxide: A simpler peroxide with similar reactivity but different applications.
Cumene hydroperoxide: Another aromatic peroxide with similar properties but used in different industrial processes.
Di-tert-butyl peroxide: A non-aromatic peroxide with similar radical-initiating properties.
Uniqueness
2-[2-(tert-Butylperoxy)propan-2-yl]phenol is unique due to its aromatic structure, which provides additional stability and reactivity compared to non-aromatic peroxides. This makes it particularly useful in applications requiring high stability and controlled reactivity .
Eigenschaften
CAS-Nummer |
65270-78-2 |
|---|---|
Molekularformel |
C13H20O3 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
2-(2-tert-butylperoxypropan-2-yl)phenol |
InChI |
InChI=1S/C13H20O3/c1-12(2,3)15-16-13(4,5)10-8-6-7-9-11(10)14/h6-9,14H,1-5H3 |
InChI-Schlüssel |
BETIPAXOXAMQCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OOC(C)(C)C1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


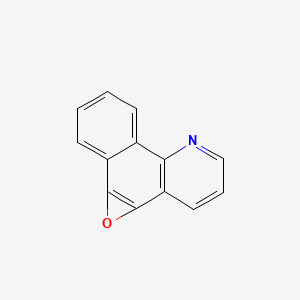
![Methyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14486503.png)
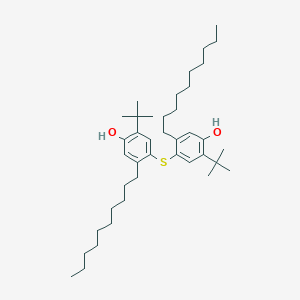
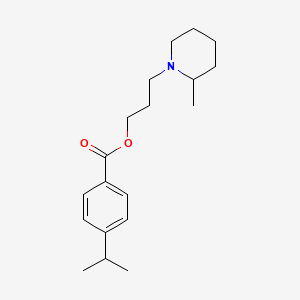
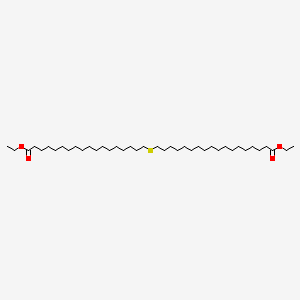
![6-Methyl[1,3,4]thiadiazolo[3,2-d]tetrazole](/img/structure/B14486517.png)
![Diethyl [(2,5-dimethylphenyl)methyl]phosphonate](/img/structure/B14486523.png)

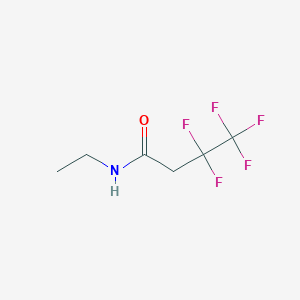
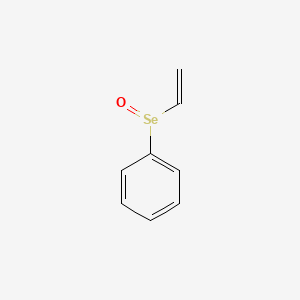
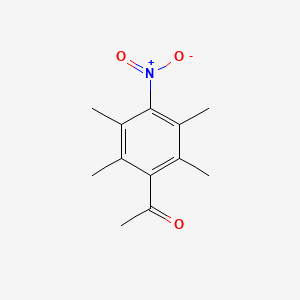

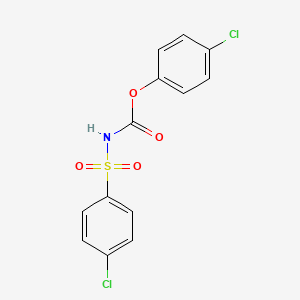
![1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine](/img/structure/B14486564.png)
